molecular formula C6H7BrN2O2S B6180628 6-bromo-4-methylpyridine-3-sulfonamide CAS No. 2580199-27-3

6-bromo-4-methylpyridine-3-sulfonamide

Cat. No.: B6180628
CAS No.: 2580199-27-3
M. Wt: 251.1
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Description

6-Bromo-4-methylpyridine-3-sulfonamide is a heterocyclic aromatic compound featuring a pyridine core substituted with a bromine atom at position 6, a methyl group at position 4, and a sulfonamide group at position 2.

Properties

CAS No.

2580199-27-3

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methylpyridine-3-sulfonamide typically involves the bromination of 4-methylpyridine followed by sulfonamidation. One common method is as follows:

    Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.

    Sulfonamidation: The brominated product is then reacted with a sulfonamide reagent, such as chlorosulfonic acid, to introduce the sulfonamide group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-bromo-4-methylpyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-bromo-4-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Key Observations :

  • The difluoromethyl group in the analog contributes to a higher molecular weight and increased electronegativity, which may enhance metabolic stability in drug design contexts .

Research Implications and Limitations

Current comparisons rely heavily on extrapolation from structurally related compounds due to the scarcity of direct studies on this compound. Further experimental work is required to validate inferred properties, particularly regarding solubility, stability, and bioactivity.

Q & A

Q. What spectroscopic methods are recommended for characterizing 6-bromo-4-methylpyridine-3-sulfonamide?

  • Methodological Answer : Use ¹H NMR (400 MHz, deuterated DMSO) to identify methyl protons (δ ~2.35 ppm) and pyridine ring protons (δ ~8.2 ppm). ¹³C NMR confirms the sulfonamide group (C-SO₂NH₂ at ~120-125 ppm). Mass spectrometry (ESI-MS) validates molecular weight (MW 249.09 g/mol) with expected [M+H]⁺ peaks. Cross-reference with IR spectroscopy for sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer : Two primary routes:
  • Route 1 : Bromination of 4-methylpyridine followed by sulfonylation using chlorosulfonic acid and ammonia. Optimize bromination with NBS (N-bromosuccinimide) in CCl₄ under UV light .
  • Route 2 : Direct sulfonamide introduction via nucleophilic substitution on pre-brominated pyridine derivatives (e.g., 6-bromo-4-methylpyridine-3-sulfonyl chloride + NH₃ in THF at 0–5°C) .

Q. How can solubility challenges during purification be addressed?

  • Methodological Answer : Use mixed solvents (e.g., DCM:MeOH 9:1) for recrystallization. For column chromatography, employ gradients of ethyl acetate/hexane (20–50%) with silica gel. If solubility remains low, derivatize the sulfonamide group (e.g., acetylation) temporarily to enhance polarity .

Advanced Research Questions

Q. How to optimize reaction conditions for sulfonamide group introduction in brominated pyridines?

  • Methodological Answer : Use DMF as a solvent for sulfonyl chloride intermediates to enhance reactivity. Employ K₂CO₃ as a base to neutralize HCl byproducts. Monitor temperature (60–80°C) to avoid decomposition. For sterically hindered pyridines, switch to microwave-assisted synthesis (100°C, 30 min) to improve yield .

Q. How to resolve contradictions between NMR and mass spectrometry data?

  • Methodological Answer : If NMR suggests purity but MS shows impurities:
  • Perform HPLC-MS to isolate and identify minor components (e.g., unreacted starting material).
  • Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomeric forms.
    Example: A peak at m/z 251 in MS may indicate di-brominated byproducts; adjust bromination stoichiometry to 1:1.1 (pyridine:NBS) .

Q. What strategies mitigate competing side reactions during nucleophilic substitution?

  • Methodological Answer :
  • Protection of reactive sites : Temporarily block the methyl group with a TMS (trimethylsilyl) protecting agent.
  • Catalytic control : Use Pd(OAc)₂ (5 mol%) to direct coupling reactions and suppress elimination pathways.
  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF to reduce sulfonamide hydrolysis .

Q. How to design bioactivity assays for sulfonamide derivatives targeting α-amylase?

  • Methodological Answer :
  • Enzyme inhibition assay : Use a colorimetric assay with starch-iodine (λ = 580 nm). Prepare test solutions in PBS (pH 6.9) with 0.5 mM compound.
  • Dose-response curves : Test concentrations from 1–100 µM. Validate with Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
  • Control : Compare with acarbose (IC₅₀ ~50 µM) and validate purity via HPLC .

Q. What are best practices for crystallographic analysis using SHELX software?

  • Methodological Answer :
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with crystal size >0.2 mm.
  • Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals. Use HKLF 5 format for high-resolution data (<1.0 Å).
  • Validation : Check R-factor convergence (<5%) and ADDSYM for missed symmetry. Cross-validate bond lengths/angles with Mercury .

Q. How to validate computational models predicting bromine substituent reactivity?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare calculated vs. experimental NMR shifts (RMSD <0.3 ppm).
  • Electrostatic potential maps : Identify electrophilic regions (e.g., C-Br δ+) to predict nucleophilic attack sites.
  • Experimental correlation : Synthesize predicted derivatives (e.g., 6-cyano analogs) and validate reactivity via kinetic studies .

Q. How to analyze structure-activity relationships (SAR) when bioassay results contradict computational predictions?

  • Methodological Answer :
  • Re-evaluate binding modes : Use molecular docking (AutoDock Vina) with flexible side chains.
  • Solvent effects : Simulate explicit water molecules in MD simulations (GROMACS) to account for hydrophobic interactions.
  • Meta-analysis : Compare with structurally similar sulfonamides (e.g., 6-chloro analogs) to identify outlier behavior. Adjust QSAR models to include steric parameters (e.g., Taft’s Es) .

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